

# Technical Whitepaper: 2-Amino-1H-pyrrole-3-carbonitrile (CAS 755753-61-8)

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## Compound of Interest

Compound Name: 2-Amino-1H-pyrrole-3-carbonitrile

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## Abstract

This document provides a comprehensive technical overview of **2-Amino-1H-pyrrole-3-carbonitrile** (CAS 755753-61-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide consolidates available data on its chemical and physical properties, safety information, and potential synthesis strategies. Notably, this whitepaper explores the potential biological activity of the broader class of 1H-pyrrole-3-carbonitrile derivatives as agonists of the Stimulator of Interferon Genes (STING) receptor, suggesting a possible role for the title compound in the modulation of the innate immune system via the cGAS-STING signaling pathway. While specific experimental data for this exact compound remains limited in publicly accessible literature, this paper aims to provide a foundational resource for researchers by detailing general experimental protocols for the synthesis of related structures and outlining the key aspects of the potentially relevant biological pathway.

## Chemical Identity and Properties

**2-Amino-1H-pyrrole-3-carbonitrile** is a pyrrole derivative characterized by an amino group at the 2-position and a nitrile group at the 3-position of the pyrrole ring.

Table 1: Chemical and Physical Properties of **2-Amino-1H-pyrrole-3-carbonitrile**

Property	Value	Source(s)
CAS Number	755753-61-8	[1]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub>	[1]
Molecular Weight	107.11 g/mol	[1]
IUPAC Name	2-amino-1H-pyrrole-3-carbonitrile	[1]
Canonical SMILES	<chem>C1=CNC(=C1C#N)N</chem>	[1]
InChI	InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2	[1]
InChIKey	HGUUICKROVJTES-UHFFFAOYSA-N	[1]
Predicted Density	1.29 ± 0.1 g/cm <sup>3</sup>	
Predicted Boiling Point	393.4 ± 27.0 °C at 760 mmHg	
Topological Polar Surface Area	65.6 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

## Safety and Handling

Currently, detailed GHS hazard classifications for **2-Amino-1H-pyrrole-3-carbonitrile** are not readily available in public databases. As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-1H-pyrrole-3-carbonitrile** (CAS 755753-61-8) is not explicitly available in the reviewed literature, several methods for the synthesis of related 2-amino-3-cyanopyrrole derivatives have been reported. These methods provide a strong foundation for the potential synthesis of the title compound.

## General Synthetic Strategies

One common and versatile method for the synthesis of polysubstituted 2-aminopyrroles is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic  $\alpha$ -cyanoenamine.<sup>[2][3][4]</sup>

Another relevant approach is a multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles. A general procedure for a similar class of compounds is described below.<sup>[5]</sup>

## Exemplary Experimental Protocol for a Related Derivative

The following protocol describes the synthesis of N-substituted 2-amino-3-cyano pyrroles and can be adapted for the synthesis of the title compound.

Reaction: Multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles.

Reagents and Materials:

- Appropriate starting materials (e.g., an  $\alpha$ -halo ketone or equivalent, malononitrile, and an amine)
- Base (e.g., triethylamine, potassium carbonate)
- Solvent (e.g., ethanol, methanol, or THF)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of the starting ketone (1.0 eq) and malononitrile (1.0-1.2 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.0-1.5 eq).
- Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 2-amino-3-cyanopyrrole derivative.<sup>[5]</sup>

Note: The specific starting materials, reaction conditions (temperature, time), and purification methods would need to be optimized for the synthesis of **2-Amino-1H-pyrrole-3-carbonitrile**.

## Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of **2-Amino-1H-pyrrole-3-carbonitrile** is not yet published, the broader class of 1H-pyrrole-3-carbonitrile derivatives has been identified as potential agonists of the Stimulator of Interferon Genes (STING) receptor. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.<sup>[6][7][8]</sup>

### The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to the enzyme cyclic GMP-AMP synthase (cGAS). This activation leads to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines play a crucial role in orchestrating an anti-viral and anti-tumor immune response.[6][7][8][9]



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Caption: The cGAS-STING signaling pathway.

## Potential Role of 2-Amino-1H-pyrrole-3-carbonitrile

Given that derivatives of 1H-pyrrole-3-carbonitrile have shown potential as STING agonists, it is plausible that **2-Amino-1H-pyrrole-3-carbonitrile** could also interact with and activate the STING receptor. If confirmed, this would position the compound as a potential immunomodulatory agent with applications in immunotherapy for cancer and infectious diseases. Further experimental validation is required to ascertain this activity.

## Spectroscopic Data

Specific, experimentally determined spectroscopic data for **2-Amino-1H-pyrrole-3-carbonitrile** is not widely available in public databases. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for **2-Amino-1H-pyrrole-3-carbonitrile**

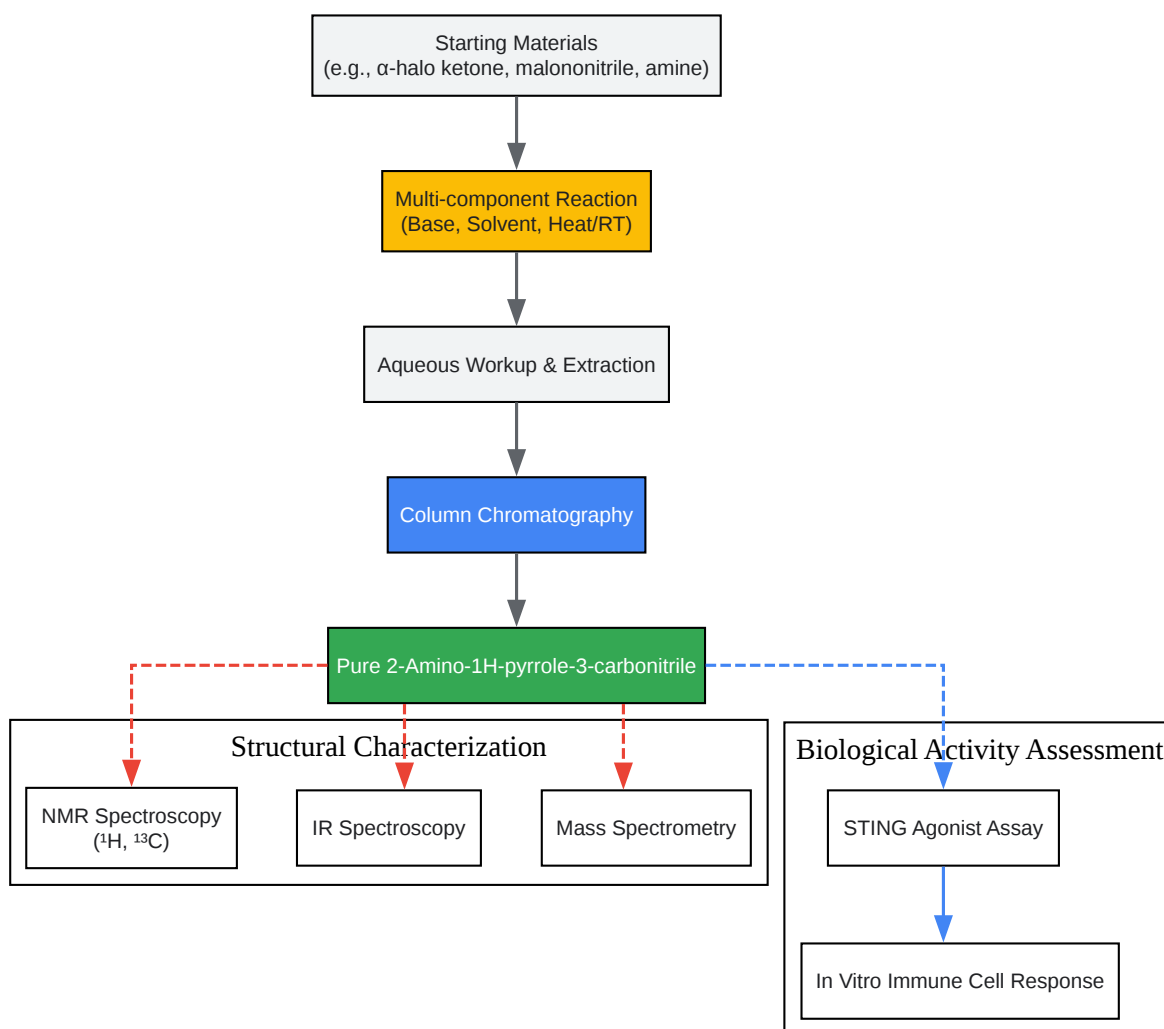
Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the pyrrole ring protons and the amino group protons. The chemical shifts and coupling constants would be characteristic of the substituted pyrrole ring system.
$^{13}\text{C}$ NMR	Resonances for the five carbon atoms of the pyrrole ring and the nitrile carbon. The chemical shifts would be indicative of their electronic environment.
IR Spectroscopy	Characteristic absorption bands for the N-H stretching of the amino and pyrrole NH groups, the $\text{C}\equiv\text{N}$ stretching of the nitrile group, and $\text{C}=\text{C}$ and $\text{C}-\text{N}$ stretching vibrations of the pyrrole ring.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound ( $\text{C}_5\text{H}_5\text{N}_3$ ). Fragmentation patterns may provide further structural information.

## Conclusion

**2-Amino-1H-pyrrole-3-carbonitrile** (CAS 755753-61-8) is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. While detailed experimental data for this specific compound is currently sparse, the known synthetic methodologies for related 2-aminopyrrole-3-carbonitriles provide a solid basis for its preparation. The potential of the 1H-pyrrole-3-carbonitrile scaffold to act as a STING agonist highlights a promising avenue for future research into the biological activity of the title compound. This could lead to the development of novel immunomodulatory agents for the treatment of various diseases. Further studies are warranted to fully elucidate the synthesis, spectroscopic properties, and biological functions of **2-Amino-1H-pyrrole-3-carbonitrile**.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of **2-Amino-1H-pyrrole-3-carbonitrile**.



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